4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamide core and a 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl substituent at the amide nitrogen. Its molecular formula is C₂₃H₂₇N₃O₆S₂, with an average molecular weight of 505.604 g/mol and a monoisotopic mass of 505.134128 Da .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-21(16-35-24)20-10-7-18(33-3)15-22(20)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVBOAGGMKYEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfamoyl derivatives and has been studied for various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C24H29N3O7S2
- Molecular Weight : 535.63 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and benzamide have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.28 | |
| MCF-7 (breast cancer) | 7.4 | |
| HEPG2 (liver cancer) | 10.79 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. The sulfamoyl group is known for enhancing antimicrobial activity. In vitro studies have shown that related compounds exhibit potent activity against various bacterial strains, suggesting a potential application in treating bacterial infections.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of similar compounds indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This could position the compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that derivatives of thiazole exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Molecular docking studies have revealed that the compound interacts with specific proteins involved in cancer cell signaling pathways, which could explain its anticancer effects .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiazole and benzamide moieties can significantly enhance biological activity, guiding future synthetic efforts to optimize efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and biological activities:
Key Observations :
Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): The 2,4-dimethoxy and 4-methoxy substituents enhance solubility and may improve binding to polar targets. In contrast, the 4-nitro group (electron-withdrawing) reduces electron density but showed moderate activity in plant growth assays .
Sulfamoyl Group Modifications :
- The bis(2-methoxyethyl) group in the target compound balances hydrophilicity and lipophilicity, favoring membrane permeability. In contrast, bis(2-chloroethyl) () increases molecular weight and toxicity risks.
Biological Activity: The nitro-substituted analog (119.09% efficacy) and phenoxy derivative (129.23%) outperformed other sulfamoyl-based compounds in plant growth modulation, suggesting that non-sulfamoyl moieties may offer superior activity in certain contexts .
Structural Confirmation :
- IR and NMR data (e.g., absence of C=O bands in triazoles, νC=S vibrations) from highlight methodologies used to confirm tautomeric forms and functional groups in related compounds.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide?
Answer:
The synthesis involves two key steps: thiazole ring formation and benzamide coupling .
- Thiazole formation : Use a reflux system with absolute ethanol, glacial acetic acid, and substituted aldehydes (e.g., 2,4-dimethoxyphenyl derivatives) under nitrogen for 4–6 hours. Filter and recrystallize the product .
- Benzamide coupling : React the thiazole intermediate with 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride in dry DMF under reflux (100°C, 2 hours). Purify via ice-water precipitation and methanol recrystallization .
| Step | Conditions | Yield Optimization |
|---|---|---|
| Thiazole formation | Ethanol, acetic acid, reflux (4–6 h) | Adjust aldehyde:amine molar ratio (1:1) |
| Benzamide coupling | DMF, 100°C, 2 h | Use Schlenk line for moisture control |
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Answer:
Employ quantum chemical calculations (e.g., DFT) to map reaction coordinates and identify transition states. Use software like Gaussian or ORCA for energy profiling. Combine with information science to analyze experimental datasets (e.g., solvent polarity, temperature) and narrow optimal conditions. For example, ICReDD’s workflow reduces trial-and-error by integrating computational predictions with high-throughput screening .
Example Workflow:
Simulate nucleophilic attack in thiazole formation using DFT.
Validate with experimental yields under varying solvents (ethanol vs. DMF).
Apply machine learning to predict ideal molar ratios.
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy groups at 2,4-positions on phenyl, thiazole protons). Use DMSO-d₆ as solvent .
- IR Spectroscopy : Identify sulfamoyl (S=O stretching ~1350 cm⁻¹) and benzamide (C=O ~1680 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from purity variations or assay-specific interference . Follow these steps:
Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell viability (MTT assay).
Solubility Testing : Pre-dissolve in DMSO with <0.1% v/v to avoid solvent artifacts .
Example: If conflicting cytotoxicity data arise, re-test with standardized cell lines (e.g., HeLa vs. MCF-7) and normalize to controls.
Advanced: What strategies enhance metabolic stability of this benzamide-thiazole derivative?
Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Prodrug Design : Mask polar sulfamoyl groups as esters, which hydrolyze in vivo.
- In Silico ADME Prediction : Use tools like SwissADME to predict CYP450 interactions and adjust substituents accordingly.
Data from Analogues:
| Modification | Half-life (t₁/₂) Improvement | Reference |
|---|---|---|
| Trifluoromethyl addition | 2.3-fold (rat liver microsomes) |
Basic: How to design initial biological screening protocols for this compound?
Answer:
- Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., thiazole derivatives in ).
- Dose Range : Test 0.1–100 µM in triplicate, using DMSO vehicle controls.
- Assay Types :
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., ΔH and Kd values).
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to identify binding motifs.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., sulfamoyl with active-site residues) .
Basic: What are common impurities observed during synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted benzaldehyde (detected via TLC, Rf ~0.7 in ethyl acetate/hexane).
- Purification :
- Column chromatography (silica gel, 70:30 ethyl acetate/hexane).
- Recrystallization from ethanol-methanol (9:1) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core Modifications : Synthesize analogs with varying substituents on the thiazole (e.g., halogens, methyl) and benzamide (e.g., sulfonamide vs. carbamate).
- Data Analysis : Use multivariate regression to correlate logP, IC₅₀, and steric parameters (e.g., Taft constants).
- Key Metrics :
- Lipophilicity : Measure via shake-flask method.
- Electrostatic Potential : Calculate using DFT (e.g., Mulliken charges) .
Advanced: What in vitro models best predict in vivo efficacy for therapeutic applications?
Answer:
- 3D Tumor Spheroids : Mimic tumor microenvironments better than monolayer cultures.
- Primary Cell Lines : Use patient-derived cells for personalized medicine relevance.
- Hepatic Metabolism Models : Co-culture with hepatocytes to assess first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
